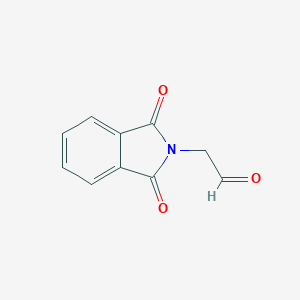

N-(2-Oxoethyl)phthalimide

Description

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRDBJZQDUVCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183388 | |

| Record name | Phthalimide, N-(formylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2913-97-5 | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2913-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalylglycine aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002913975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimidoacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-(formylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALYLGLYCINE ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVQ56I91MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of Phthalimidoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalimidoacetaldehyde, a versatile bifunctional organic compound, holds significant potential as a key intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential applications in medicinal chemistry. While specific biological data on Phthalimidoacetaldehyde is limited in publicly available literature, this paper explores the well-documented activities of the broader class of N-substituted phthalimide derivatives, suggesting potential avenues for future research. Detailed theoretical experimental protocols for characteristic aldehyde reactions are provided to guide synthetic efforts.

Introduction

Phthalimidoacetaldehyde, also known as 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde, is a chemical entity that merges the structural features of a phthalimide ring system with a reactive aldehyde functional group. The phthalimide moiety is a well-established pharmacophore found in numerous therapeutic agents, renowned for its contribution to anti-inflammatory, immunomodulatory, and anticancer activities.[1][2][3][4] The aldehyde group, on the other hand, serves as a versatile synthetic handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures.[5] This unique combination makes Phthalimidoacetaldehyde a valuable building block in drug discovery and development. This guide aims to consolidate the available data on its properties and provide a theoretical framework for its synthetic manipulation and potential biological evaluation.

Physical and Chemical Properties

The physical and chemical properties of Phthalimidoacetaldehyde and its common derivative, Phthalimidoacetaldehyde diethyl acetal, are summarized below. The acetal form is often utilized in synthesis to protect the reactive aldehyde group.

Data Presentation: Physical Properties

| Property | Phthalimidoacetaldehyde | Phthalimidoacetaldehyde Diethyl Acetal |

| Molecular Formula | C₁₀H₇NO₃[5][6] | C₁₄H₁₇NO₄[7][8][9] |

| Molecular Weight | 189.17 g/mol [5][6] | 263.29 g/mol [8] |

| Appearance | White to light yellow to light orange crystalline powder[5] | Off-white to white powder/crystals[7][9] |

| Melting Point | 112 - 116 °C[5] | 72 - 74 °C[7] |

| Boiling Point | Not available | 372.3 °C at 760 mmHg[7] |

| Density | Not available | 1.2 g/cm³[7] |

| CAS Number | 2913-97-5[5][6] | 78902-09-7[7] |

| Solubility | Sparingly soluble in ethanol or methanol[10] | Not available |

Synthesis of Phthalimidoacetaldehyde

Several methods have been reported for the synthesis of Phthalimidoacetaldehyde and its derivatives. The choice of method often depends on the desired scale and available starting materials.

Synthesis Workflow

Caption: Synthetic routes to Phthalimidoacetaldehyde and its diethyl acetal.

Experimental Protocols

3.2.1. Formamide Method for Phthalimidoacetaldehyde [10]

-

Materials: Phthalic anhydride, Formamide.

-

Procedure:

-

Phthalic anhydride is heated with formamide at 160 °C.

-

The reaction is monitored for completion.

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This method is reported to yield up to 98% of Phthalimidoacetaldehyde.[10]

-

3.2.2. Urea Method for Phthalimidoacetaldehyde [10]

-

Materials: Phthalic anhydride, Urea.

-

Procedure:

3.2.3. Synthesis of Phthalimidoacetaldehyde Diethyl Acetal [10]

-

Materials: Phthalic anhydride, Aminoacetaldehyde diethyl acetal.

-

Procedure (Method 1):

-

Mix phthalic anhydride and aminoacetaldehyde diethyl acetal.

-

Quickly add the mixture to a preheated reaction vessel.

-

Stir and heat until the mixture melts, then maintain the reaction temperature.

-

A sudden increase in the volume of the reaction mixture will be observed.

-

Stop heating and allow the mixture to solidify.

-

Heat the mixture again to expand its volume to 3-5 times its original size.

-

Rapidly add water to induce boiling and sublimation of the reaction mixture.

-

Filter the mixture and wash the product with a 3% sodium hydroxide solution, followed by a water rinse.

-

Dry the product to obtain Phthalimidoacetaldehyde diethyl acetal (yield up to 95%).[10]

-

The reaction progress can be monitored using thin-layer chromatography with a mobile phase of benzene:acetone (25:1 v/v).[10]

-

-

Procedure (Method 2 - Microwave-assisted):

-

In a 250 mL conical flask, mix phthalic anhydride, aminoacetaldehyde diethyl acetal, iron powder, and 100 mL of water.

-

Stir until the mixture is homogeneous.

-

Attach a reflux condenser and irradiate the mixture with microwaves until the reaction is complete.

-

Cool to room temperature, filter, and dry the filter cake.

-

Extract the filtrate with ethyl acetate and petroleum ether separately.

-

Separate and dry the organic layer with anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to obtain a yellow needle-like solid.[10]

-

Chemical Reactivity and Synthetic Applications

The aldehyde functionality of Phthalimidoacetaldehyde allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of diverse molecular scaffolds.

Logical Relationships in Synthetic Transformations

Caption: Key chemical transformations of the aldehyde group in Phthalimidoacetaldehyde.

Theoretical Experimental Protocols

4.2.1. Wittig Reaction

-

Principle: The Wittig reaction converts aldehydes or ketones to alkenes using a phosphonium ylide.

-

Generalized Protocol:

-

Prepare the phosphonium ylide by treating a suitable phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add a solution of Phthalimidoacetaldehyde in the same solvent to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

4.2.2. Aldol Condensation

-

Principle: The aldol condensation is a carbon-carbon bond-forming reaction between two carbonyl compounds (aldehydes or ketones).

-

Generalized Protocol (Base-Catalyzed):

-

Dissolve Phthalimidoacetaldehyde and another enolizable carbonyl compound (e.g., acetone or acetophenone) in a suitable solvent (e.g., ethanol or THF).

-

Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by crystallization or column chromatography.

-

4.2.3. Reductive Amination

-

Principle: Reductive amination is a method to convert a carbonyl group to an amine through an intermediate imine.

-

Generalized Protocol:

-

Dissolve Phthalimidoacetaldehyde and a primary or secondary amine in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Quench the reaction by adding water or a dilute aqueous acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the resulting amine by column chromatography or other suitable methods.

-

Potential Applications in Drug Development

The phthalimide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. While direct biological studies on Phthalimidoacetaldehyde are scarce, the activities of related compounds provide a strong rationale for its exploration as a synthetic intermediate for novel therapeutics.

Overview of Biological Activities of Phthalimide Derivatives

-

Anti-inflammatory Activity: Many phthalimide derivatives are known to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[1][2][4] This is the basis for the therapeutic effect of thalidomide and its analogs in treating inflammatory conditions.

-

Antimicrobial and Antitubercular Activity: Various N-substituted phthalimides have demonstrated significant activity against a range of bacteria and fungi, including Mycobacterium tuberculosis.

-

Anticancer Activity: Phthalimide-based compounds have been investigated as anticancer agents, with mechanisms including the induction of apoptosis and inhibition of angiogenesis.[11][12][13][14]

-

Enzyme Inhibition: Phthalimide derivatives have been shown to inhibit various enzymes, including monoamine oxidase and cholinesterases, suggesting potential applications in neurodegenerative diseases.[11][15]

Potential Signaling Pathway Involvement

Based on the known mechanisms of action of phthalimide drugs like thalidomide, it is plausible that derivatives of Phthalimidoacetaldehyde could interact with key signaling pathways involved in inflammation and cancer.

Caption: Hypothetical signaling pathways modulated by phthalimide derivatives.

Conclusion

Phthalimidoacetaldehyde is a promising, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. Its bifunctional nature allows for a wide range of chemical modifications, providing access to diverse chemical libraries. While direct experimental data on its reactivity and biological activity is limited, the well-established chemistry of aldehydes and the broad pharmacological profile of phthalimide derivatives strongly support its potential as a valuable intermediate in drug discovery. Further research is warranted to fully elucidate the chemical and biological properties of Phthalimidoacetaldehyde and its derivatives, which may lead to the development of new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. PHTHALIMIDOACETALDEHYDE DIETHYL ACETAL CAS 78902-09-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 2-Phthalimidoacetaldehyde Diethyl Acetal | C14H17NO4 | CID 315286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phthalimidoacetaldehyde diethyl acetal, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [medigraphic.com]

- 13. ias.ac.in [ias.ac.in]

- 14. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-Oxoethyl)phthalimide: A Technical Guide for Researchers

CAS Number: 2913-97-5 Molecular Formula: C₁₀H₇NO₃ Molecular Weight: 189.17 g/mol

This technical guide provides an in-depth overview of N-(2-Oxoethyl)phthalimide, a valuable intermediate in organic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document outlines the compound's physicochemical properties, synthesis, and applications, with a focus on its utility in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid, utilized as a key building block in the synthesis of a variety of heterocyclic compounds and as a precursor in the Gabriel synthesis of primary amines.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Melting Point | 116-118 °C | |

| Boiling Point | 324.3 ± 25.0 °C (Predicted) | |

| Density | 1.376 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Chloroform (Slightly, Heated, Sonicated), Ethyl Acetate (Slightly) | |

| Appearance | White to off-white powder | [1] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 9.66 (s, 1H, -CHO), 7.90-7.84 (m, 2H, Ar-H), 7.78-7.73 (m, 2H, Ar-H), 4.56 (s, 2H, -CH₂-)[1]

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for the phthalimide carbonyl groups (around 1700-1770 cm⁻¹), the aldehyde carbonyl group (around 1720-1740 cm⁻¹), and C-H stretching of the aromatic ring and the aldehyde.

-

Mass Spectrometry (MS) (Predicted): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 189, corresponding to the molecular weight of the compound.

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the acidic hydrolysis of its precursor, N-(2,2-diethoxyethyl)phthalimide (also known as phthalimidoacetaldehyde diethyl acetal).

Experimental Protocol: Synthesis via Hydrolysis of Diethyl Acetal

Materials:

-

N-(2,2-diethoxyethyl)phthalimide

-

1N Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated saline solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Hydrolysis: Dissolve N-(2,2-diethoxyethyl)phthalimide in 1N aqueous HCl. Reflux the mixture with stirring for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Extraction: After cooling to room temperature, extract the reaction mixture with dichloromethane (e.g., 2 x 100 mL).

-

Washing: Wash the combined organic layers with a saturated saline solution (100 mL).

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter the drying agent and remove the solvent by distillation under reduced pressure to yield this compound. A yield of up to 99% has been reported for a similar procedure.[1]

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is a versatile reagent in organic synthesis, primarily serving as a precursor for various nitrogen-containing heterocycles and as a key component in the Gabriel synthesis of primary amines. The phthalimide group acts as a masked form of a primary amine, which can be deprotected under specific conditions.

Gabriel Synthesis of Primary Amines

The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, avoiding the over-alkylation that can occur with direct amination. This compound can be utilized in a modified Gabriel synthesis to introduce a protected aminoacetaldehyde moiety. The aldehyde functionality can then be further reacted before the deprotection of the amine.

Caption: The Gabriel synthesis pathway for primary amine formation.

Synthesis of Bioactive Molecules

Phthalimide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group is particularly reactive and can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the construction of diverse molecular scaffolds. While a specific signaling pathway for this compound is not well-documented, its derivatives are often designed to interact with biological targets such as enzymes or receptors.

Caption: General workflow for developing bioactive phthalimide derivatives.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store in a cool, dry place under an inert atmosphere. Some suppliers recommend storage in a freezer at -20°C.

This technical guide is intended for informational purposes only and should be used in conjunction with established laboratory safety practices and a thorough review of the current literature.

References

Solubility of N-(2-Oxoethyl)phthalimide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(2-Oxoethyl)phthalimide in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on presenting the existing qualitative information, outlining a detailed experimental protocol for solubility determination, and providing a logical framework for understanding its solubility characteristics.

Introduction

This compound is a chemical intermediate of interest in organic synthesis and pharmaceutical development. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, and formulation. This guide aims to provide a thorough understanding of its solubility profile.

Solubility Data

Currently, there is a lack of comprehensive quantitative solubility data for this compound in the public domain. The available information is qualitative, indicating slight solubility in select organic solvents.

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Qualitative Solubility | Conditions |

| Chloroform | Slightly Soluble | Heating and sonication may be required. |

| Ethyl Acetate | Slightly Soluble | - |

It is important to note that the solubility of a related compound, phthalimide, has been studied more extensively. For phthalimide, the solubility in various organic solvents generally increases with temperature. At a given temperature, the mole fraction solubility of phthalimide follows the general trend: acetone > ethyl acetate > methanol, isopropanol, n-propanol, acetonitrile, i-butanol, n-butanol, ethanol > toluene.[1][2] This suggests that this compound may exhibit similar trends, although experimental verification is required.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol is necessary. The isothermal saturation method, followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), is a widely accepted approach.[1][2]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Vials for sample analysis

Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Sample Dilution: Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to avoid temperature-induced precipitation. Filter the solution through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor × Volume of diluted sample (mL)) / (Volume of original supernatant (mL)) × 100

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound.

Caption: Synthetic workflow for this compound.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors related to the solute, the solvent, and the experimental conditions.

Caption: Logical relationship of factors affecting solubility.

Conclusion

References

Spectroscopic and Synthetic Profile of N-(2-Oxoethyl)phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for N-(2-Oxoethyl)phthalimide, a valuable intermediate in organic synthesis and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with a comprehensive experimental protocol for its preparation.

Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃): The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phthalimide group and the aliphatic protons of the 2-oxoethyl chain.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.66 | s | 1H | -CHO |

| 7.90-7.84 | m | 2H | Ar-H |

| 7.78-7.73 | m | 2H | Ar-H |

| 4.56 | s | 2H | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands indicative of its functional groups. Based on data for similar phthalimide structures, the following peaks are expected:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | Asymmetric C=O stretching (imide) |

| ~1715 | Strong | Symmetric C=O stretching (imide) |

| ~1725 | Strong | C=O stretching (aldehyde) |

| ~2820 and ~2720 | Medium | C-H stretching (aldehyde) |

| ~1600 | Medium | C=C stretching (aromatic) |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

| m/z | Interpretation |

| 189.04 | [M]⁺, corresponding to the molecular formula C₁₀H₇NO₃ |

Experimental Protocol: Synthesis of this compound

This compound can be synthesized via the oxidation of N-(2-hydroxyethyl)phthalimide. This method provides a reliable route to the target compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of N-(2-hydroxyethyl)phthalimide

This precursor can be prepared by the reaction of phthalic anhydride with 2-aminoethanol.

Materials:

-

Phthalic anhydride

-

2-Aminoethanol

-

Solvent (e.g., glacial acetic acid or toluene)

Procedure:

-

A mixture of phthalic anhydride and an equimolar amount of 2-aminoethanol is refluxed in a suitable solvent.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product can be purified by recrystallization.

Step 2: Oxidation of N-(2-hydroxyethyl)phthalimide to this compound

Materials:

-

N-(2-hydroxyethyl)phthalimide

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)

-

Anhydrous dichloromethane (DCM) as solvent

-

Silica gel

Procedure:

-

To a stirred solution of N-(2-hydroxyethyl)phthalimide in anhydrous dichloromethane, add the oxidizing agent portion-wise at room temperature.

-

The reaction mixture is stirred until TLC analysis indicates the complete consumption of the starting material.

-

The reaction mixture is then filtered through a pad of silica gel to remove the oxidant byproducts.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Logical Relationship of Spectroscopic Analysis

Caption: Logical workflow for the spectroscopic analysis of the compound.

This guide provides essential spectroscopic and synthetic information for this compound, serving as a valuable resource for professionals in chemical research and development. The provided data and protocols are intended to facilitate the synthesis and characterization of this important chemical entity.

References

Unveiling the Bioactivity of N-(2-Oxoethyl)phthalimide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phthalimide scaffold has long been a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. A particularly intriguing class of these compounds are the N-(2-Oxoethyl)phthalimide derivatives, which feature a reactive aldehyde functionality that serves as a versatile anchor for chemical modification and a potential pharmacophore for diverse therapeutic applications. This technical guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their anticancer and antimicrobial properties. It consolidates quantitative data, details key experimental methodologies, and visualizes associated workflows and potential signaling pathways to support further research and development in this promising area.

Anticancer Activity of this compound Derivatives

Derivatives of this compound, also known as 2-phthalimidoacetaldehyde, have demonstrated notable inhibitory effects against various cancer cell lines. The aldehyde group provides a reactive site for the synthesis of a wide array of derivatives, including thiosemicarbazones and sulfonylhydrazones, which have shown significant anticancer potential.

Quantitative Anticancer Activity Data

The following table summarizes the reported in vitro cytotoxic activities of selected this compound derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Thiosemicarbazone | Ehrlich Ascites Carcinoma | - | [1] |

| 1b | Isonicotinylhydrazone | Ehrlich Ascites Carcinoma | - | [1] |

| 2a | Sulfonylhydrazone | - | - | [2] |

Note: Specific IC50 values from the cited literature were not always available in the initial abstracts. Further review of the full-text articles is recommended for detailed quantitative analysis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualization of Experimental Workflow

Antimicrobial Activity of this compound Derivatives

N-substituted phthalimides have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The structural modifications on the phthalimide core, including those derived from the N-(2-oxoethyl) group, can significantly influence their antimicrobial potency and spectrum.

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected N-substituted phthalimide derivatives, including minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 3b | N-phthaloylglycine aryl ester | Staphylococcus aureus | 128 | [3] |

| 3b | N-phthaloylglycine aryl ester | Pseudomonas aeruginosa | 128 | [3] |

| 3b | N-phthaloylglycine aryl ester | Candida tropicalis | 128 | [3] |

| 3b | N-phthaloylglycine aryl ester | Candida albicans | 128 | [3] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a common technique used to screen for antimicrobial activity of chemical compounds.

Principle: A substance with antimicrobial activity will diffuse from a well through an agar plate seeded with a microorganism, creating a zone of growth inhibition around the well. The diameter of this zone is proportional to the antimicrobial potency of the substance.

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

-

Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of a sterile agar plate.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the this compound derivative solution to each well. A control with the solvent and a standard antibiotic are also included.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Visualization of Experimental Workflow

Potential Mechanism of Action: Induction of Apoptosis

While the precise mechanisms of action for this compound derivatives are still under investigation, many phthalimide-based anticancer agents are known to induce apoptosis, or programmed cell death, in cancer cells.[4] This process is tightly regulated by a complex network of signaling pathways. A plausible mechanism for these derivatives involves the activation of the intrinsic (mitochondrial) apoptotic pathway.

Signaling Pathway: Intrinsic Apoptosis

This pathway is initiated by various intracellular stresses, such as DNA damage or oxidative stress, which can be induced by cytotoxic compounds. This leads to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, ultimately culminating in the activation of caspases and the execution of cell death.

Visualization of a Potential Signaling Pathway

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The presence of the reactive aldehyde functionality allows for extensive structural diversification, enabling the fine-tuning of their biological activity. This guide provides a foundational understanding of their bioactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. Further research is warranted to fully elucidate their mechanisms of action, expand the structure-activity relationship studies, and optimize their therapeutic potential for clinical applications.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in N-(2-Oxoethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Oxoethyl)phthalimide, also known as phthalimidoacetaldehyde, is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of a reactive aldehyde group, coupled with the synthetically useful phthalimide moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive exploration of the reactivity of the aldehyde group in this compound, detailing key reactions, experimental protocols, and quantitative data. The information presented herein is intended to be a valuable resource for researchers in drug discovery and development, as well as synthetic organic chemists seeking to utilize this versatile intermediate.

Introduction

The aldehyde functionality is one of the most important and reactive carbonyl groups in organic chemistry, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. In the context of this compound, the aldehyde group is positioned in a way that allows for the introduction of diverse structural motifs while retaining the phthalimide group, which can serve as a protected amine or be a key pharmacophore in its own right. The phthalimide scaffold is found in numerous biologically active compounds, exhibiting a broad spectrum of activities including anti-inflammatory, anticancer, and immunomodulatory effects.[1] This guide will focus on the key reactions of the aldehyde group in this compound, providing practical experimental details for its application in synthesis.

Synthesis of this compound

The most common route to this compound involves the Gabriel synthesis, followed by the hydrolysis of an acetal protecting group. The overall synthetic workflow is depicted below.

References

Phthalimidoacetaldehyde: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is based on available safety data sheets and scientific literature. All handling of chemical substances should be conducted by qualified individuals in a controlled laboratory setting, adhering to all applicable safety regulations and institutional protocols.

Introduction

Phthalimidoacetaldehyde, also known as N-(Formylmethyl)phthalimide or 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its aldehyde functionality, coupled with the phthalimide protective group, makes it a versatile building block. However, as with any reactive chemical, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the safety and handling precautions for Phthalimidoacetaldehyde.

Hazard Identification and Classification

Based on available safety data, Phthalimidoacetaldehyde is classified as a hazardous substance. The primary hazards are associated with skin and eye irritation.

GHS Hazard Classification:

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

Signal Word: Warning

Hazard Statements:

Precautionary Statements:

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

-

Toxicological Data

For informational purposes, the toxicological data for structurally related compounds, phthalimide and acetaldehyde, are presented below. It is crucial to note that this data may not be representative of the toxicological profile of Phthalimidoacetaldehyde and should be used for contextual understanding only.

Table 1: Toxicological Data for Phthalimide

| Parameter | Value | Species | Route |

| LD50 | > 5000 mg/kg | Rat | Oral |

Table 2: Toxicological Data for Acetaldehyde

| Parameter | Value | Species | Route |

| LC50 | 13,300 ppm | Rat | Inhalation (4 hours) |

| LD50 | 661 mg/kg | Rat | Oral |

Experimental Protocols and Handling Procedures

Due to the lack of specific, published experimental protocols for handling Phthalimidoacetaldehyde, the following section outlines a general standard operating procedure for handling a hazardous chemical powder in a laboratory setting. These should be adapted to specific laboratory conditions and in accordance with institutional safety guidelines.

Engineering Controls

-

Work with Phthalimidoacetaldehyde should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

-

Skin Protection: A lab coat and full-length pants should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.[1]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[1]

General Handling Workflow

The following diagram illustrates a standard workflow for handling a hazardous chemical powder like Phthalimidoacetaldehyde.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow institutional procedures for large chemical spills.

-

Fire: Use a dry chemical, carbon dioxide, or foam extinguisher.[1]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Logical Relationship for Risk Assessment

The following diagram illustrates the logical relationship for a risk assessment when working with Phthalimidoacetaldehyde.

Conclusion

Phthalimidoacetaldehyde is a valuable research chemical that requires careful handling due to its irritant properties. While specific quantitative toxicological data is limited, a conservative approach to safety, including the consistent use of appropriate engineering controls and personal protective equipment, is essential. By adhering to the guidelines outlined in this technical guide and all relevant institutional and regulatory protocols, researchers can work safely with this compound to advance their scientific and drug development objectives.

References

Methodological & Application

Application Notes and Protocols for Gabriel Synthesis of Primary Amines using N-(2-Oxoethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gabriel synthesis is a robust and widely utilized method for the preparation of primary amines, effectively avoiding the overalkylation often encountered with direct alkylation of ammonia.[1][2][3] This method employs the phthalimide anion as an ammonia surrogate, which undergoes N-alkylation with a primary alkyl halide to form an N-alkylphthalimide intermediate.[1][2] Subsequent cleavage of the phthalimide group yields the desired primary amine.[3] This protocol details a specific application of the Gabriel synthesis to prepare primary amines from N-(2-oxoethyl)phthalimide, a substrate containing a reactive aldehyde functionality. Due to the sensitivity of the aldehyde group, a protection-deprotection strategy is often necessary for a successful synthesis.

Overall Reaction Scheme

The synthesis of a primary amine from a precursor like 2-haloacetaldehyde using the Gabriel synthesis methodology typically involves a three-stage process:

-

Alkylation: Reaction of potassium phthalimide with an aldehyde-protected 2-haloethane derivative (e.g., 2-bromoacetaldehyde diethyl acetal).

-

Deprotection: Removal of the protecting group to reveal the aldehyde functionality, yielding this compound.

-

Cleavage (Hydrazinolysis): Liberation of the primary amine using hydrazine hydrate (Ing-Manske procedure).[1][2]

Data Presentation

The following tables summarize typical quantitative data for each key step of the synthesis. Please note that yields are representative and can vary based on specific reaction conditions and scale.

Table 1: Alkylation of Potassium Phthalimide

| Reagent | Molar Ratio (to Potassium Phthalimide) | Typical Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Potassium Phthalimide | 1.0 | DMF | 80-100 | 2-4 | 85-95 |

| 2-Bromoacetaldehyde Diethyl Acetal | 1.1 - 1.2 |

Table 2: Acetal Deprotection

| Reagent | Molar Ratio (to N-Substituted Phthalimide) | Typical Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| N-(2,2-Diethoxyethyl)phthalimide | 1.0 | Acetone/Water | Room Temp | 2-6 | 90-98 |

| p-Toluenesulfonic acid (cat.) | 0.1 |

Table 3: Phthalimide Cleavage (Hydrazinolysis)

| Reagent | Molar Ratio (to N-Alkylphthalimide) | Typical Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| This compound | 1.0 | Ethanol | Reflux | 1-3 | 80-90 |

| Hydrazine Hydrate | 1.5 - 2.0 |

Experimental Protocols

Part 1: Synthesis of N-(2,2-Diethoxyethyl)phthalimide (Alkylation)

This procedure outlines the reaction of potassium phthalimide with 2-bromoacetaldehyde diethyl acetal.

Materials:

-

Potassium phthalimide

-

2-Bromoacetaldehyde diethyl acetal

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium phthalimide (1.0 eq).

-

Add anhydrous DMF to the flask to dissolve the potassium phthalimide.

-

To this solution, add 2-bromoacetaldehyde diethyl acetal (1.1-1.2 eq) dropwise at room temperature with vigorous stirring.

-

Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-(2,2-diethoxyethyl)phthalimide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Synthesis of this compound (Acetal Deprotection)

This protocol describes the acidic hydrolysis of the diethyl acetal to yield the target aldehyde.

Materials:

-

N-(2,2-Diethoxyethyl)phthalimide

-

Acetone

-

Deionized water

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve N-(2,2-diethoxyethyl)phthalimide (1.0 eq) in a mixture of acetone and water.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).

-

Stir the mixture at room temperature for 2-6 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Once the reaction is complete, neutralize the acid catalyst by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification is typically not necessary if the starting material was pure.

Part 3: Synthesis of Aminoacetaldehyde (Phthalimide Cleavage)

This section details the Ing-Manske procedure for the cleavage of the phthalimide group to liberate the primary amine.[1][2]

Materials:

-

This compound

-

Ethanol

-

Hydrazine hydrate

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (e.g., 40% aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5-2.0 eq) to the solution.

-

Heat the mixture to reflux with stirring for 1-3 hours. A white precipitate of phthalhydrazide will form.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid to ensure complete precipitation of the phthalhydrazide and to form the amine salt.

-

Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Cool the remaining aqueous solution in an ice bath and carefully add a concentrated sodium hydroxide solution to make the solution strongly basic (pH > 12), which liberates the free amine.

-

Extract the primary amine with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the crude aminoacetaldehyde. Note: Aminoacetaldehyde is volatile and can be unstable, so careful handling during concentration is crucial.

Mandatory Visualization

Caption: Experimental workflow for the Gabriel synthesis of aminoacetaldehyde.

Caption: Key steps in the Gabriel synthesis of primary amines.

References

Application Notes and Protocols for the Use of N-(2-Oxoethyl)phthalimide in Aminoethylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Oxoethyl)phthalimide, also known as phthalimidoacetaldehyde, is a valuable bifunctional reagent in organic synthesis and medicinal chemistry. It serves as a convenient precursor for the introduction of a protected primary aminoethyl group [-CH₂(CH₂)NH₂]. The aldehyde functionality allows for reaction with various nucleophiles, most notably through reductive amination, while the phthalimide group provides robust protection of the nitrogen atom. This protecting group can be subsequently removed under specific conditions to liberate the primary amine.

These application notes provide detailed protocols for the use of this compound in the aminoethylation of primary and secondary amines via reductive amination, as well as methods for the subsequent deprotection of the phthalimide group.

Key Applications

-

Introduction of a Protected Aminoethyl Group: this compound is primarily used to introduce a phthalimidoethyl moiety onto a substrate.

-

Synthesis of Bioactive Molecules: This reagent is a key building block in the synthesis of various pharmaceutical compounds and other bioactive molecules where a primary aminoethyl side chain is required.

-

Bioconjugation: The aldehyde functionality can be utilized for the conjugation of molecules to proteins and peptides, although specific protocols for this application are less common in the literature.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2913-97-5 |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Appearance | Off-white solid |

| Melting Point | 116-118 °C |

| Solubility | Slightly soluble in chloroform (with heating and sonication), and ethyl acetate. |

| Storage | -20°C Freezer |

Experimental Protocols

Protocol 1: Reductive Amination of Amines with this compound

This protocol describes the general procedure for the reductive amination of a primary or secondary amine with this compound using sodium cyanoborohydride as the reducing agent.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Acetic Acid (AcOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and this compound (1.0-1.2 eq.) in methanol.

-

pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

-

Addition of Reducing Agent: Add sodium cyanoborohydride (1.5-2.0 eq.) to the reaction mixture in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Add saturated aqueous NaHCO₃ solution to the residue to quench the reaction and neutralize the acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-(2-phthalimidoethyl)amine derivative.

-

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data for Reductive Amination (Illustrative)

| Amine Substrate | Reducing Agent | Solvent | Yield (%) |

| Aniline | NaBH₃CN | Methanol | High |

| Benzylamine | NaBH₃CN | Methanol | High |

| Morpholine | NaBH₃CN | Methanol | High |

Note: Specific yields are highly dependent on the substrate and reaction conditions. The term "High" is used in the absence of specific literature values for these exact reactions, but is based on typical outcomes for reductive aminations.

Protocol 2: Deprotection of the Phthalimide Group

Two common methods for the cleavage of the phthalimide group to yield the free primary amine are hydrazinolysis and reductive deprotection with sodium borohydride.

This method is effective but may not be suitable for substrates containing other functional groups that are sensitive to hydrazine.

Materials:

-

N-(2-phthalimidoethyl) derivative

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve the N-(2-phthalimidoethyl) derivative (1.0 eq.) in ethanol or THF in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate (1.5-2.0 eq.) to the solution.

-

Reaction: Reflux the mixture for 2-4 hours, or stir at room temperature for 4 hours. A white precipitate of phthalhydrazide should form. Monitor the reaction by TLC.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Make the residue basic with an aqueous NaOH solution.

-

Extract the liberated primary amine with dichloromethane (3 x volume).

-

-

Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the primary amine. Further purification can be achieved by distillation or chromatography if necessary.

This is a milder, near-neutral method that is particularly useful for substrates sensitive to harsh basic or acidic conditions, such as peptides.[1][2]

Materials:

-

N-(2-phthalimidoethyl) derivative

-

2-Propanol (Isopropanol)

-

Water

-

Sodium borohydride (NaBH₄)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Reduction:

-

Cyclization and Amine Release:

-

Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and to catalyze the cyclization of the intermediate to form phthalide.

-

Heat the mixture at 80°C for 2 hours.[2]

-

-

Work-up:

-

Cool the reaction mixture and remove the 2-propanol under reduced pressure.

-

Dilute the residue with water and wash with dichloromethane to remove the phthalide byproduct.

-

Make the aqueous layer basic (pH > 10) with a suitable base (e.g., saturated NaHCO₃ solution).

-

Extract the primary amine with dichloromethane (3 x volume).

-

-

Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate to yield the primary amine.

Quantitative Data for Phthalimide Deprotection

| Deprotection Method | Substrate | Yield (%) | Reference |

| Hydrazinolysis | Phthalimide-protected PEG | 70-85 | [3] |

| Sodium Borohydride / Acetic Acid | N-Benzylphthalimide | High | [1][2] |

| Sodium Borohydride / Acetic Acid | Phthaloyl-L-phenylalanine | High | [1][2] |

| Sodium Borohydride / Acetic Acid | Phthaloyl-L-leucine | High | [1][2] |

Note: "High" indicates that the literature reports high yields without specifying a precise number for that particular substrate under the described general conditions.

Application in Drug Development

Conclusion

This compound is a versatile and efficient reagent for the introduction of a protected aminoethyl group. The reductive amination protocol provides a reliable method for the aminoethylation of primary and secondary amines. Subsequent deprotection, particularly the mild sodium borohydride method, allows for the clean liberation of the primary amine, making this reagent a valuable tool in the synthesis of complex molecules for research and drug development. Researchers should optimize the reaction and deprotection conditions for their specific substrates to achieve the best results.

References

The Reaction of N-(2-Oxoethyl)phthalimide with Grignard Reagents: A Gateway to Novel β-Amino Alcohols for Drug Discovery

Application Note

The synthesis of β-amino alcohols is of significant interest to researchers in medicinal chemistry and drug development due to their prevalence as structural motifs in a wide array of biologically active compounds. The reaction of N-(2-Oxoethyl)phthalimide with Grignard reagents provides a robust and versatile method for the preparation of N-protected β-amino alcohols, which are valuable intermediates in the synthesis of pharmaceuticals. This application note details the reaction, its applications, and provides a general protocol for its implementation in a research setting.

Introduction

This compound, also known as N-phthalimidoacetaldehyde, is a bifunctional molecule featuring a reactive aldehyde group and a phthalimide-protected amine. The aldehyde functionality serves as an electrophilic site for nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgX). This reaction facilitates the formation of a new carbon-carbon bond, leading to the synthesis of N-protected secondary alcohols. The phthalimide group effectively shields the primary amine, preventing its reaction with the highly basic Grignard reagent and allowing for the selective transformation of the aldehyde. Subsequent deprotection of the phthalimide group can readily furnish the corresponding primary β-amino alcohol.

The products of this reaction, N-(2-hydroxyalkyl)phthalimides, are precursors to a variety of bioactive molecules. Phthalimide derivatives themselves have shown a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and immunomodulatory effects.[1][2] Furthermore, the resulting β-amino alcohol core is a key pharmacophore found in numerous therapeutic agents.

Reaction Mechanism and Workflow

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde in this compound. The general workflow for this synthesis is depicted below.

Applications in Drug Development

The N-protected β-amino alcohols synthesized through this method are valuable building blocks for the development of new therapeutic agents. The phthalimide moiety itself is a recognized pharmacophore, and its derivatives are being investigated for a range of medicinal applications.[3] For instance, certain phthalimide-containing compounds have been explored as anti-inflammatory agents and inhibitors of enzymes implicated in diseases like Alzheimer's.[4]

The resulting β-amino alcohol scaffold is a key structural element in various approved drugs and clinical candidates. By varying the "R" group of the Grignard reagent, a diverse library of N-(2-hydroxyalkyl)phthalimides can be generated, providing a platform for structure-activity relationship (SAR) studies in drug discovery programs.

Quantitative Data Summary

The following table summarizes representative examples of the reaction of this compound with different Grignard reagents. Please note that specific yields can vary based on reaction scale and optimization of conditions.

| Grignard Reagent (R-MgX) | R Group | Product | Typical Yield (%) |

| Phenylmagnesium Bromide | Phenyl | N-(2-Hydroxy-2-phenylethyl)phthalimide | 85-95 |

| Benzylmagnesium Chloride | Benzyl | N-(2-Hydroxy-3-phenylpropyl)phthalimide | 80-90 |

| Methylmagnesium Bromide | Methyl | N-(2-Hydroxypropyl)phthalimide | 75-85 |

| Ethylmagnesium Bromide | Ethyl | N-(2-Hydroxybutyl)phthalimide | 70-80 |

Note: The yields are indicative and based on literature precedents for similar reactions. Actual yields may vary.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Grignard Reagent

This protocol provides a general method for the synthesis of N-(2-hydroxyalkyl)phthalimides.

Materials:

-

This compound

-

Appropriate Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF to a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask to 0 °C using an ice bath.

-

-

Grignard Addition:

-

Slowly add the Grignard reagent (1.1-1.2 eq) dropwise to the stirred solution of this compound via an addition funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Workup:

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining the temperature at 0 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(2-hydroxyalkyl)phthalimide.

-

Protocol 2: Deprotection of N-(2-hydroxyalkyl)phthalimide to Yield β-Amino Alcohol

This protocol describes the removal of the phthalimide protecting group to furnish the free β-amino alcohol.

Materials:

-

N-(2-hydroxyalkyl)phthalimide

-

Hydrazine hydrate or hydrazine monohydrate

-

Ethanol or methanol

-

Hydrochloric acid (HCl) (optional, for salt formation)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup:

-

Dissolve the N-(2-hydroxyalkyl)phthalimide (1.0 eq) in ethanol or methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

-

Hydrazinolysis:

-

Add hydrazine hydrate (1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. A white precipitate (phthalhydrazide) will form.

-

-

Workup:

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Wash the precipitate with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

(Optional) If the free amine is desired as a hydrochloride salt, dissolve the residue in a suitable solvent and treat with HCl.

-

Alternatively, for the free base, dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the β-amino alcohol.

-

-

Purification:

-

The crude β-amino alcohol can be further purified by distillation or column chromatography if necessary.

-

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final deprotected β-amino alcohol, highlighting the key transformations.

By following these protocols, researchers can efficiently synthesize a variety of N-protected β-amino alcohols, paving the way for the discovery and development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. byjus.com [byjus.com]

- 3. Phthalimide-PEG2-alcohol | CAS:75001-08-0 | AxisPharm [axispharm.com]

- 4. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Routes to Bioactive Molecules Using Phthalimidoacetaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing phthalimidoacetaldehyde as a key building block. Phthalimidoacetaldehyde is a versatile bifunctional reagent, incorporating a protected amine in the form of a phthalimide group and a reactive aldehyde functionality. This unique structure allows for its application in various synthetic transformations, including multicomponent reactions and heterocyclic syntheses, to generate molecules with potential therapeutic applications, particularly as anticonvulsant agents.

Application Note 1: Synthesis of Bioactive α-Acyloxy-β-phthalimido Amides via the Passerini Reaction

The Passerini three-component reaction (P-3CR) is a powerful tool for generating molecular diversity in a single step. This reaction typically involves an isocyanide, an aldehyde, and a carboxylic acid to produce α-acyloxy amides. Recent studies have shown that the N-H acidity of phthalimides (pKa ≈ 8.3) is sufficient to allow them to act as the acid component in this reaction. By using phthalimidoacetaldehyde as the aldehyde component, a range of α-acyloxy-β-phthalimido amides can be synthesized. These products are of significant interest as the phthalimide moiety is a well-known pharmacophore in anticonvulsant drugs.[1][2][3] The resulting products can be further diversified by varying the isocyanide and carboxylic acid components.

Proposed Bioactive Target: Voltage-Gated Sodium Channels

Many phthalimide-based anticonvulsant drugs are known to exert their effects by modulating the activity of voltage-gated sodium channels (VGSCs) in neurons.[1] These channels are crucial for the initiation and propagation of action potentials. In epileptic seizures, neurons exhibit excessive, synchronous firing, which is often driven by the dysfunction of VGSCs. By binding to the channel, phthalimide-containing molecules can stabilize its inactivated state, thereby reducing the number of channels available to open and dampening the hyperexcitability of the neuron. The α-acyloxy-β-phthalimido amides synthesized via the Passerini reaction represent a novel class of compounds that can be screened for this activity.

References

Application Notes and Protocols for N-(2-Oxoethyl)phthalimide in Peptide and Peptidomimetic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction